molecular formula C13H15N3O3S B488644 2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone CAS No. 484646-14-2

2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone

Cat. No.: B488644
CAS No.: 484646-14-2
M. Wt: 293.34g/mol
InChI Key: MVJWPIWKUMZHNZ-UHFFFAOYSA-N
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Description

2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone is a complex organic compound that features a furan ring, an oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions to form the 1,3,4-oxadiazole ring.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction where a furan derivative reacts with the oxadiazole intermediate.

    Incorporation of the Piperidine Ring: The final step involves the reaction of the intermediate with piperidine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxadiazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenated reagents and strong bases are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the furan or piperidine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological processes.

Medicine

The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism by which 2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-phenylethanone: Similar structure but with a phenyl group instead of a piperidine ring.

    Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Similar structure but with an ethyl ester group.

Uniqueness

The presence of the piperidine ring in 2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone distinguishes it from other similar compounds, potentially offering unique biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-11(16-6-2-1-3-7-16)9-20-13-15-14-12(19-13)10-5-4-8-18-10/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJWPIWKUMZHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329256
Record name 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728523
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

484646-14-2
Record name 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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